3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a morpholine ring, a pyridine ring, and a pyrrolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolone core, the introduction of the morpholine and pyridine rings, and the attachment of the propan-2-yloxybenzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The morpholine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases involving the targets of its molecular structure.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
- 3-hydroxy-1-[2-(piperidin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
Compared to similar compounds, 3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one stands out due to its specific combination of functional groups and rings, which confer unique chemical and biological properties
Properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-pyridin-3-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-17(2)33-20-7-5-18(6-8-20)23(29)21-22(19-4-3-9-26-16-19)28(25(31)24(21)30)11-10-27-12-14-32-15-13-27/h3-9,16-17,22,29H,10-15H2,1-2H3/b23-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCHLDNOQDBQAO-XTQSDGFTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CN=CC=C4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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